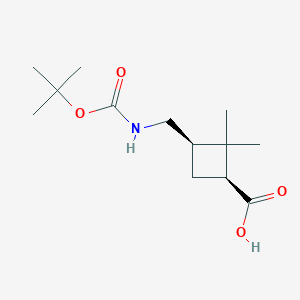
4-氯-2-(苯硫基)-1,3-噻唑-5-甲醛
描述
The compound of interest, 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde, is a derivative of thiazole carbaldehyde. Thiazole derivatives are known for their diverse biological activities and are components of many pharmaceuticals and agrochemicals. The presence of the phenylsulfanyl group suggests potential for interactions with biological molecules, while the carbaldehyde group could be involved in various chemical reactions .
Synthesis Analysis
An improved synthesis method for 4-chloro-2-phenylthiothiazole-5-carbaldehydes has been reported, which involves the reaction of 2,4-dichlorothiazole-5-carbaldehyde with thiophenols using potassium carbonate in acetonitrile at room temperature. This method is more convenient than previous approaches and yields higher product amounts. The synthesis of related compounds often employs the Vilsmeier-Haack reagent, as seen in the synthesis of various pyrazole-4-carbaldehydes .
Molecular Structure Analysis
While the specific molecular structure of 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde is not detailed in the provided papers, related compounds have been structurally characterized. For instance, the crystal structure of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde has been determined, and it was found to crystallize in the monoclinic space group with specific intermolecular interactions . These findings can provide insights into the potential molecular geometry and intermolecular interactions of the compound .
Chemical Reactions Analysis
The carbaldehyde group in thiazole derivatives is reactive and can participate in various chemical reactions. For example, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde reacts with amines, hydrazines, and hydroxylamine to yield different products, including triazole-thiocarboxamides and triazole-4-carboxylic acids. These reactions are influenced by the nature of the reactants and the conditions of the reaction, such as the solvent used . The phenylsulfanyl group in the compound of interest may also offer additional reactivity, potentially through nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde can be inferred from related compounds. For instance, solvatochromic studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have shown variations in extinction coefficients and quantum yield depending on the solvent's polarity. These studies also calculated the ratio of the dipole moment of the excited state to that of the ground state . Such properties are crucial for understanding the behavior of the compound in different environments and could be relevant for the compound .
科学研究应用
合成和表征
4-氯-2-(苯硫基)-1,3-噻唑-5-甲醛及其衍生物用于合成各种杂环化合物。例如,5-氯-1,2,3-噻二唑-4-甲醛是一种相关化合物,它与胺和羟胺反应形成三唑-硫代羧酰胺和三唑-4-羧酸,这些化合物在化学研究中至关重要 (L'abbé 等人,1991)。同样,Athmani 等人 (1992) 通过一系列反应证明了 2,4-二氯噻唑-5-甲醛转化为噻吩并[2,3-d]噻唑,这是一类重要的杂环化合物 (Athmani 等人,1992)。
抗菌和抗真菌活性
4-氯-2-(苯硫基)-1,3-噻唑-5-甲醛的几种衍生物表现出显着的抗菌和抗真菌特性。Desai 等人 (2012) 合成了新型喹啉-噻唑衍生物,对大肠杆菌、铜绿假单胞菌和白色念珠菌等常见病原体表现出抗菌和抗真菌活性 (Desai 等人,2012)。此外,Bhatt 和 Sharma (2017) 报道,结构相似的 2-(5-氯苯并[d]噻唑-2-亚氨基)噻唑烷-4-酮衍生物对各种细菌和真菌菌株具有抗菌特性 (B'Bhatt & Sharma, 2017)。
化学结构和性质
这些化合物的结构分析也是一个重要的研究领域。徐和石 (2011) 探索了密切相关的化合物 5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛的晶体结构,揭示了类似化学品的分子排列和相互作用的见解 (Xu & Shi, 2011)。
生物活性物质合成
这些化合物还用于合成潜在的生物活性物质。例如,Sinenko 等人 (2016) 报道从相关甲醛中创建了新的 1,3-噻唑衍生物,这些衍生物作为潜在的生物活性物质引起了人们的兴趣 (Sinenko 等人,2016)。
属性
IUPAC Name |
4-chloro-2-phenylsulfanyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS2/c11-9-8(6-13)15-10(12-9)14-7-4-2-1-3-5-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWGWIWWVPGQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC(=C(S2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240206 | |
| Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(phenylsulfanyl)-1,3-thiazole-5-carbaldehyde | |
CAS RN |
199851-23-5 | |
| Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199851-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(phenylthio)-5-thiazolecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901240206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chloroimidazo[1,2-A]pyrimidine](/img/structure/B3034555.png)


![(3As,8bR)-2-[2-[(3aS,8bR)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]propan-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole](/img/structure/B3034560.png)
![Diethyl 2-[(2,3-dichloroanilino)methylene]malonate](/img/structure/B3034563.png)


![6-(4-Chlorophenyl)-3-methylimidazo[2,1-b][1,3]oxazole](/img/structure/B3034569.png)
![8-(6-Hydroxy-6-methylhept-4-en-2-yl)-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B3034570.png)

